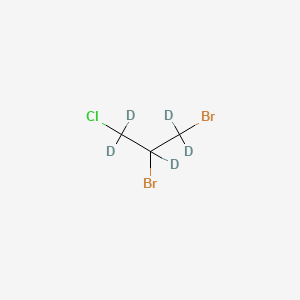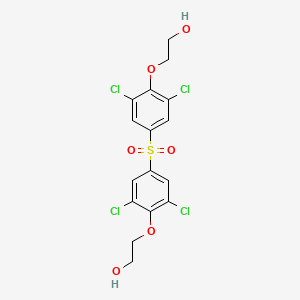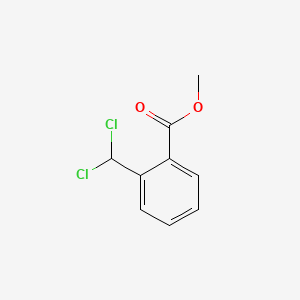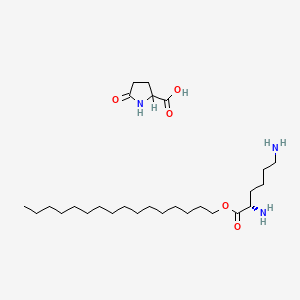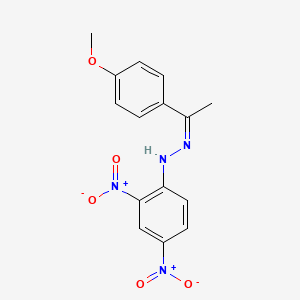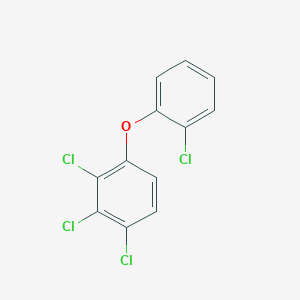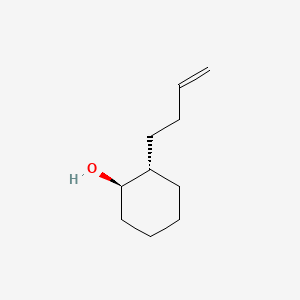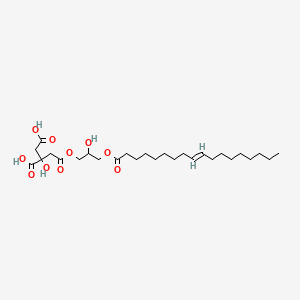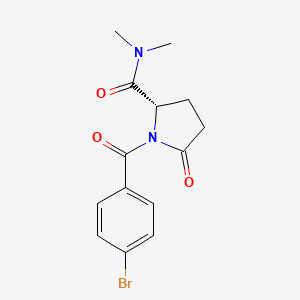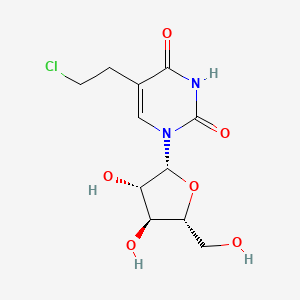
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Compounds of this nature are often designed to interfere with nucleic acid synthesis and are used in various therapeutic applications, particularly in the treatment of viral infections and cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Glycosylation: The arabinofuranosyl moiety is attached to the pyrimidine base through a glycosylation reaction.
Chlorination: The 2-chloroethyl group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrimidines.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione likely involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the proliferation of rapidly dividing cells, such as cancer cells or viruses.
相似化合物的比较
Similar Compounds
1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.
5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which combines the arabinofuranosyl moiety with a chloroethyl group, potentially offering distinct therapeutic advantages and a different spectrum of activity compared to other nucleoside analogs.
属性
CAS 编号 |
90301-70-5 |
|---|---|
分子式 |
C11H15ClN2O6 |
分子量 |
306.70 g/mol |
IUPAC 名称 |
5-(2-chloroethyl)-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15ClN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,1-2,4H2,(H,13,18,19)/t6-,7-,8+,10-/m1/s1 |
InChI 键 |
VSWBKXJDWJNKJN-BDNRQGISSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)CCCl |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


